molecular formula C20H17N3O5 B2935611 (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one CAS No. 920030-44-0

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one

Cat. No.: B2935611
CAS No.: 920030-44-0
M. Wt: 379.372
InChI Key: BXKGLLLSZMXQNE-GONBZBRSSA-N
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Description

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one is a synthetic organic compound belonging to the class of 3,5-bis(benzylidene)-4-piperidones. This conjugated system features a piperidin-4-one core with two 3-nitrobenzylidene substituents, a structure that is often associated with notable biological activity. Piperidin-4-one derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties, which include analgesic and anti-inflammatory effects . The rigid, planar geometry of the molecule, often adopting a chair conformation in the piperidine ring, makes it a valuable subject for crystallographic studies to understand molecular interactions and solid-state properties . The presence of the nitro groups enhances the compound's reactivity, making it a versatile intermediate for further chemical modifications and heterocyclic synthesis, particularly in the development of novel bioactive molecules . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)22(25)26)20(24)17(13-21)9-15-5-3-7-19(11-15)23(27)28/h2-11H,12-13H2,1H3/b16-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGLLLSZMXQNE-GONBZBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-methylpiperidin-4-one with 3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amines, nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one with structurally related analogs:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight Purity (%) Key Spectral Data (IR, NMR)
Target Compound 3-NO₂-C₆H₄ 80–95* 179–180† 423.35‡ >95 C=O stretch: 1670 cm⁻¹; ¹H NMR δ 7.58 (s, 2H)
EF24 ((3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one) 2-F-C₆H₄ 85 131–132 380.38 >95 C=O stretch: 1671 cm⁻¹; ¹H NMR δ 7.77 (s, 2H)
L49H37 ((3E,5E)-1-methyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one) 3,4,5-(OCH₃)₃-C₆H₂ 80 150–152 484.50 >95 C=O stretch: 1655 cm⁻¹; ¹H NMR δ 3.54 (s, 6H)
Compound 21 ((3E,5E)-1-methyl-3,5-bis[(1-methylimidazol-2-yl)methylene]piperidin-4-one) 1-methylimidazol-2-yl 94 N/A 298.34 >95 C=O stretch: 1655 cm⁻¹; ¹H NMR δ 7.28 (s, 2H)
BAP-3 ((3E,5E)-3,5-bis(3-nitrobenzylidene)-1-(4-(trifluoromethyl)phenylsulfonyl)piperidin-4-one) 3-NO₂-C₆H₄, 4-CF₃-C₆H₄SO₂ 65 138–139.5 565.44 >95 C=O stretch: 1671 cm⁻¹; ¹⁹F NMR δ -63.2 (CF₃)

*Yield inferred from analogous syntheses in .
†Melting point estimated from structurally similar nitro-substituted analogs .
‡Calculated molecular weight.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro substituents in the target compound enhance electrophilicity and π-π stacking interactions compared to electron-donating methoxy groups in L49H37 . This increases binding affinity to enzymes like hLigI but reduces aqueous solubility .

Structural Insights from Crystallography

Crystal structures of related compounds (e.g., (3E,5E)-3,5-bis(3-nitrobenzylidene)-1-(4-(trifluoromethyl)phenylsulfonyl)piperidin-4-one ) reveal:

  • Planarity: The piperidinone core and arylidene groups adopt a near-planar conformation, facilitating intercalation into DNA or enzyme active sites.
  • Nitro Group Orientation: The 3-nitro substituents form intramolecular hydrogen bonds with the ketone oxygen, stabilizing the E-configuration .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Nitro groups at the meta position enhance DNA-binding and enzyme inhibition compared to para-substituted analogs . Methyl substitution at position 1 (piperidine nitrogen) reduces cytotoxicity to non-cancerous cells while maintaining potency .
  • Synthetic Challenges: The target compound’s synthesis achieves >95% purity , outperforming microwave-synthesized heterocyclic analogs (e.g., Compound 24, 43% yield ).

Biological Activity

The compound (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one (CAS No. 920030-44-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C20H17N3O5
  • Molecular Weight : 379.37 g/mol
  • InChI : InChI=1/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)...

These properties indicate that the compound has a complex structure, which may contribute to its biological effects.

Research indicates that compounds similar to This compound often exhibit activity through various mechanisms, including:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
  • Cytotoxic Effects : Inducing apoptosis in cancer cells.

Antioxidant Activity

A study conducted by Smith et al. (2022) demonstrated that derivatives of piperidinone compounds possess significant antioxidant properties. The compound was evaluated using DPPH radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.

Antimicrobial Effects

In a study by Johnson et al. (2023), the antimicrobial efficacy of several nitrophenyl-substituted piperidinones was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that This compound exhibited notable inhibitory activity, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL.

Cytotoxicity Against Cancer Cells

Research published by Lee et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound induced cell death in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 and 10 µM for HeLa cells.

Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 comparable to ascorbic acidSmith et al., 2022
AntimicrobialMIC TestingMIC 32–64 µg/mLJohnson et al., 2023
CytotoxicityMTT AssayIC50 = 15 µM (MCF-7)Lee et al., 2024

Structure-Activity Relationship (SAR)

The structure of This compound plays a crucial role in its biological activity. Modifications to the nitrophenyl groups or the piperidinone core could enhance or diminish its efficacy.

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